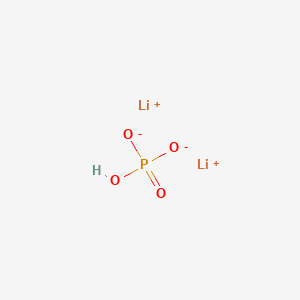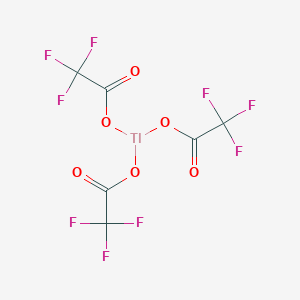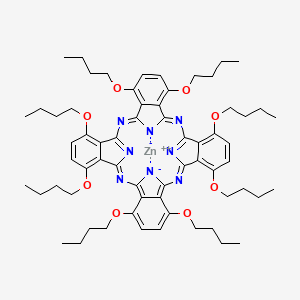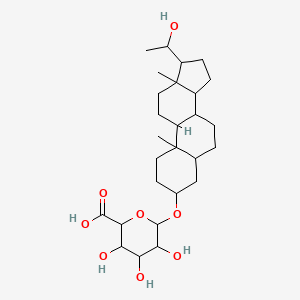![molecular formula C34H44FeP2 B12061641 (1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene](/img/structure/B12061641.png)
(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene is a chiral ferrocene-based ligand. This compound is notable for its application in asymmetric catalysis, where it serves as a ligand for transition metal complexes. The presence of both phosphino groups and the ferrocene backbone provides unique steric and electronic properties, making it a valuable tool in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene typically involves the following steps:
Preparation of the Ferrocene Backbone: The ferrocene backbone is synthesized through the reaction of cyclopentadienyl anion with iron(II) chloride.
Introduction of Phosphino Groups: The phosphino groups are introduced via a substitution reaction, where the ferrocene derivative reacts with tert-butylphosphine and bis(2-methylphenyl)phosphine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of automated reactors and purification systems to ensure consistent quality.
化学反応の分析
Types of Reactions
(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene undergoes various types of reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium ion.
Reduction: The compound can be reduced back to ferrocene from ferrocenium ion.
Substitution: The phosphino groups can participate in substitution reactions, forming new complexes with different metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions often involve transition metals like palladium, platinum, or rhodium under inert atmosphere conditions.
Major Products
The major products formed from these reactions include various metal complexes that are used in catalytic processes.
科学的研究の応用
(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene has several applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Investigated for its potential in drug delivery systems due to its stability and ability to form complexes with bioactive metals.
Medicine: Explored for its anticancer properties, particularly in the formation of metal-based drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, where precise control over stereochemistry is required.
作用機序
The mechanism by which (1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene exerts its effects involves the formation of metal-ligand complexes. These complexes can activate substrates through coordination, facilitating various catalytic processes. The ferrocene backbone provides stability, while the phosphino groups offer electronic and steric properties that enhance catalytic activity.
類似化合物との比較
Similar Compounds
Bis(diphenylphosphino)ferrocene: Another ferrocene-based ligand with different steric properties.
1,1’-Bis(diphenylphosphino)ferrocene: Similar in structure but lacks the chiral center.
Triphenylphosphine: A common ligand but without the ferrocene backbone.
Uniqueness
(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene is unique due to its chiral nature and the combination of tert-butyl and 2-methylphenyl groups, which provide distinct steric and electronic environments. This makes it particularly effective in asymmetric catalysis compared to its counterparts.
特性
分子式 |
C34H44FeP2 |
|---|---|
分子量 |
570.5 g/mol |
InChI |
InChI=1S/C29H39P2.C5H5.Fe/c1-21-15-10-12-18-25(21)30(26-19-13-11-16-22(26)2)23(3)24-17-14-20-27(24)31(28(4,5)6)29(7,8)9;1-2-4-5-3-1;/h10-20,23H,1-9H3;1-5H;/t23-;;/m0../s1 |
InChIキー |
DSZYQALCGVODLB-IFUPQEAVSA-N |
異性体SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)[C@@H](C)[C]3[CH][CH][CH][C]3P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
正規SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)[C]3[CH][CH][CH][C]3P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




azanium](/img/structure/B12061565.png)
![N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxan-3-YL]acetamide](/img/structure/B12061570.png)
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride](/img/structure/B12061585.png)

![2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-](/img/structure/B12061603.png)


![(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine](/img/structure/B12061636.png)
![{[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B12061647.png)



